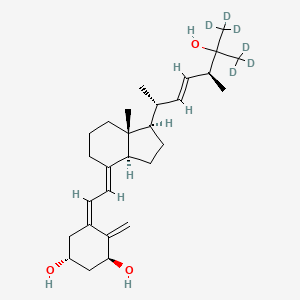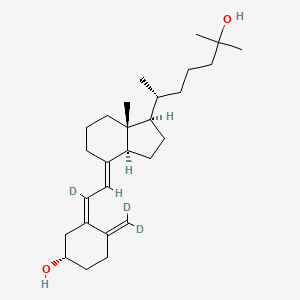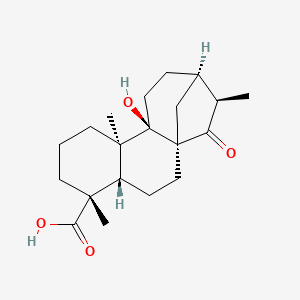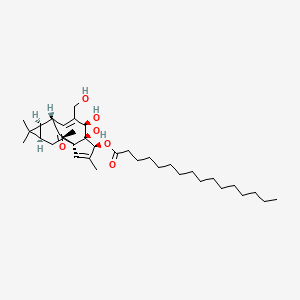
4-bromo-7-chloro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloro-1H-benzimidazole is a heterocyclic compound with the molecular formula C7H4BrClN2. It is widely used in various industries, including pharmaceuticals, food, and agrochemicals. This compound is known for its versatility and has a wide range of applications, including as a catalyst, stabilizer, and oxidant .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, are known to have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . For instance, some benzimidazole derivatives have been evaluated for antitumor potential against different cell lines .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound is a solid at ambient temperature, suggesting it may have different bioavailability properties compared to liquid or gaseous compounds .
Result of Action
Benzimidazole derivatives, including this compound, have been shown to exhibit a variety of biological activities, such as antimicrobial and antitumor activities .
Preparation Methods
The synthesis of 4-bromo-7-chloro-1H-benzimidazole typically involves the following methods:
Phillips–Ladenburg Method: This method involves the reaction of 1,2-diaminobenzene with carboxylic acids in the presence of 4 N HCl as a catalyst.
Weidenhagen Method: This method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones.
Industrial production methods often utilize these synthetic routes due to their efficiency and the high yield of the desired product.
Chemical Reactions Analysis
4-Bromo-7-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrazine, nickel catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-7-chloro-1H-benzimidazole has a wide range of scientific research applications, including:
Pharmaceuticals: It has been studied for its potential therapeutic applications, including antifungal, antibacterial, and antiviral properties.
Chemistry: The compound is used as a catalyst and stabilizer in various chemical reactions.
Biology: It is used in biological research to study its effects on different biological pathways and molecular targets.
Industry: The compound is used in the food and agrochemical industries as a stabilizer and oxidant.
Comparison with Similar Compounds
4-Bromo-7-chloro-1H-benzimidazole can be compared with other similar compounds, such as:
7-Bromo-4-chloro-1H-indazol-3-amine: This compound is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
Benzimidazole Derivatives: These compounds are structural isosters of naturally occurring nucleotides and have diverse biological and clinical applications.
The uniqueness of this compound lies in its specific substitution pattern and its wide range of applications in various fields.
Properties
IUPAC Name |
7-bromo-4-chloro-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQSGOBJMLVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one](/img/structure/B602765.png)
![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B602771.png)



